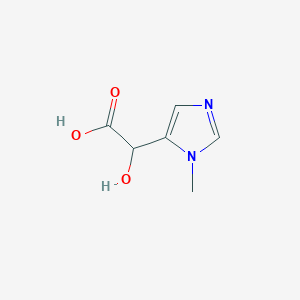
2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has been studied for its potential neurotoxic effects and its role as a histamine metabolite .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the intermediate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological activities and applications .
科学的研究の応用
2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role as a histamine metabolite and its potential neurotoxic effects.
Industry: It can be used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with histamine receptors and other molecular targets in the central nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter release and signal transduction .
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)imidazole: This compound has a similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound has a more complex structure with additional functional groups
Uniqueness
2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to its specific substitution pattern and its role as a histamine metabolite. This makes it particularly interesting for studies related to neurotoxicity and histamine metabolism .
特性
IUPAC Name |
2-hydroxy-2-(3-methylimidazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-7-2-4(8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKOMVOZQQDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
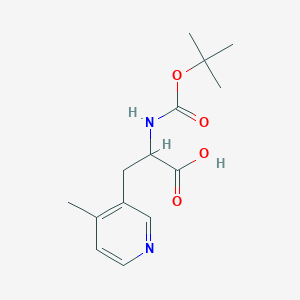
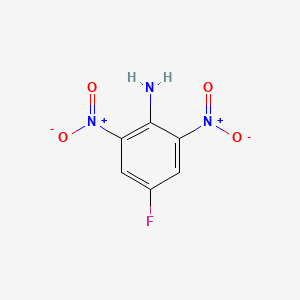

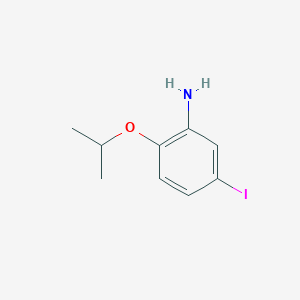
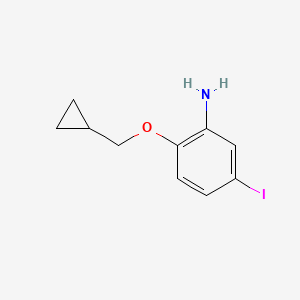


![5-Iodo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B7936666.png)
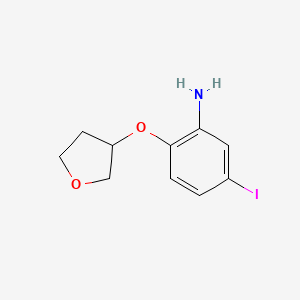
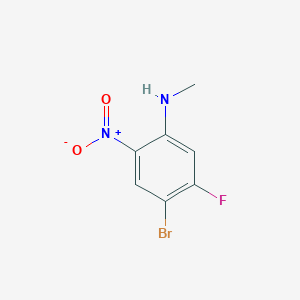
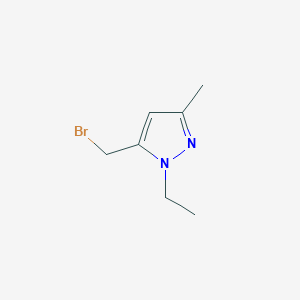
amine](/img/structure/B7936694.png)
amine](/img/structure/B7936701.png)
amine](/img/structure/B7936713.png)
